3-(4-(Pent-4-en-1-yloxy)phenyl)acrylic acid
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Overview
Description
3-(4-(Pent-4-en-1-yloxy)phenyl)acrylic acid is an organic compound utilized primarily in the field of liquid crystal materials . This compound is known for its unique structure, which includes a phenyl ring substituted with a pent-4-en-1-yloxy group and an acrylic acid moiety. The presence of these functional groups imparts specific chemical properties that make it valuable in various applications.
Preparation Methods
The synthesis of 3-(4-(Pent-4-en-1-yloxy)phenyl)acrylic acid is typically achieved through the Williamson ether synthesis . This method involves the reaction of 4-hydroxy-cinnamic acid with 5-bromo-1-pentene under basic conditions. The reaction is catalyzed by potassium hydroxide (KOH) and potassium iodide (KI) as an activator. The process can be significantly accelerated using microwave irradiation, which reduces the reaction time from 24 hours to a much shorter duration . Industrial production methods often employ continuous flow reactors to enhance efficiency and prevent issues such as salt precipitation .
Chemical Reactions Analysis
3-(4-(Pent-4-en-1-yloxy)phenyl)acrylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the acrylic acid moiety to an alcohol or alkane.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, introducing different substituents onto the ring. Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as lithium aluminum hydride (LiAlH4).
Scientific Research Applications
3-(4-(Pent-4-en-1-yloxy)phenyl)acrylic acid has several scientific research applications:
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a subject of study in biochemical research.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in drug delivery systems.
Mechanism of Action
The mechanism of action of 3-(4-(Pent-4-en-1-yloxy)phenyl)acrylic acid involves its interaction with specific molecular targets and pathways. The acrylic acid moiety can participate in hydrogen bonding and electrostatic interactions, while the phenyl ring can engage in π-π interactions with aromatic systems. These interactions contribute to the compound’s ability to modulate biological and chemical processes. detailed studies on its exact molecular targets and pathways are still ongoing.
Comparison with Similar Compounds
3-(4-(Pent-4-en-1-yloxy)phenyl)acrylic acid can be compared with similar compounds such as:
4-Hydroxy-cinnamic acid: A precursor in its synthesis, known for its role in the production of various aromatic compounds.
5-Bromo-1-pentene: Another precursor, used in the formation of ether bonds in organic synthesis.
Properties
Molecular Formula |
C14H16O3 |
---|---|
Molecular Weight |
232.27 g/mol |
IUPAC Name |
(E)-3-(4-pent-4-enoxyphenyl)prop-2-enoic acid |
InChI |
InChI=1S/C14H16O3/c1-2-3-4-11-17-13-8-5-12(6-9-13)7-10-14(15)16/h2,5-10H,1,3-4,11H2,(H,15,16)/b10-7+ |
InChI Key |
PNDPWVRHDQYDJM-JXMROGBWSA-N |
Isomeric SMILES |
C=CCCCOC1=CC=C(C=C1)/C=C/C(=O)O |
Canonical SMILES |
C=CCCCOC1=CC=C(C=C1)C=CC(=O)O |
Origin of Product |
United States |
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